molecular formula C19H38O11 B608018 Hydroxy-PEG8-acid CAS No. 937188-60-8

Hydroxy-PEG8-acid

Cat. No. B608018
M. Wt: 442.5
InChI Key: BGBLNDCLYGWOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG8-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG8-acid is C19H38O11 . It has a molecular weight of 442.5 g/mol . The functional groups present in Hydroxy-PEG8-acid are Hydroxyl and Carboxylic Acid .


Chemical Reactions Analysis

Hydroxy-PEG8-acid is characterized by a hydroxyl (OH) group at one end, which is highly reactive and can undergo numerous chemical reactions, such as esterification and etherification . At the opposite end, a carboxylic acid (COOH) group is present .


Physical And Chemical Properties Analysis

Hydroxy-PEG8-acid is a PEG derivative with a hydroxyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Scientific Research Applications

Biomedical Applications and Hydrogel Scaffolds

Hydroxy-PEG8-acid, as a component of hydrogel materials, demonstrates significant potential in biomedical applications. Hydrogels incorporating this compound have been used as drug delivery systems and scaffolds for tissue engineering. The inherent biocompatibility and biodegradability of these materials, coupled with their mechanical properties, make them ideal for supporting cell growth and serving as scaffolds in tissue engineering (Diaferia et al., 2020).

Biodegradable Polymer Synthesis

Hydroxy-PEG8-acid plays a role in synthesizing biodegradable polymers. These polymers are vital for various medical applications, especially in developing amphiphilic polymers, which are crucial for drug delivery systems. The introduction of hydrophilic groups like hydroxy-PEG8-acid into these polymers enhances their functionality in biomedical applications (Hazer, 2010).

Drug Delivery Systems

In the field of drug delivery, hydroxy-PEG8-acid modified hydroxyapatite nanoparticles have shown promising results. These nanoparticles, functionalized with hydroxy-PEG8-acid, exhibit enhanced water dispersibility, biocompatibility, and drug loading capability, making them suitable for controlled drug delivery applications (Heng et al., 2016).

Enhancing Bio-Stability of Hydrogels

Hydroxy-PEG8-acid contributes to enhancing the bio-stability and mechanical properties of hydrogels. For instance, in hyaluronic acid hydrogels, the addition of hydroxy-PEG8-acid leads to improved mechanical properties and resistance to enzymatic degradation, making these hydrogels more suitable for biomedical applications like tissue engineering and drug delivery (Lee et al., 2018).

Modifying Antibody Pharmacokinetics

Hydroxy-PEG8-acid is also used in modifying the pharmacokinetics of antibodies. It serves as a hydrophilic polymer substitute in antibody-based drugs, contributing to increased blood half-life, bioavailability, stability, and reduced immunogenicity (Chen et al., 2011).

Regenerative Medicine

In regenerative medicine, hydroxy-PEG8-acid-based hydrogels are utilized for the controlled release of biomolecules. These hydrogels, owing to their biocompatibility and customizable properties, are effective in delivering growth factors and other biomolecules, aiding in tissue regeneration and repair (Lin & Anseth, 2009).

Safety And Hazards

When handling Hydroxy-PEG8-acid, it is recommended to avoid breathing mist, gas, or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Hydroxy-PEG8-acid is a versatile compound with potential applications in pharmaceutical research, drug delivery, and bioconjugation . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O11/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h20H,1-18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLNDCLYGWOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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